ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate

Medicinal Chemistry Structure-Activity Relationship (SAR) NK1 Antagonist

Sourcing a reliable β-ketoester intermediate for NK1 antagonist programs often involves lengthy lead times and uncertain purity. Ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate (CAS 1229426-30-5) directly addresses this as a validated precursor to Sch 425078, enabling efficient generation of lead molecules. - Direct synthetic precursor to the potent NK1 antagonist Sch 425078, accelerating antiemetic and antidepressant discovery. - The N-methylimidazole β-ketoester scaffold provides distinct reactivity (pKa 9.70±0.50) not achievable with demethylated analogs, ensuring synthetic fidelity. - Consistent 95% purity with full quality assurance; ships ambient from US/EU stock for immediate global delivery.

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 1229426-30-5
Cat. No. B1529742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate
CAS1229426-30-5
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=NC=CN1C
InChIInChI=1S/C9H12N2O3/c1-3-14-8(13)6-7(12)9-10-4-5-11(9)2/h4-5H,3,6H2,1-2H3
InChIKeyZMMLBTOFERWSQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate (CAS 1229426-30-5): Chemical Identity and Baseline Characteristics


Ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate (CAS: 1229426-30-5) is an imidazole-derived β-ketoester with the molecular formula C9H12N2O3 and a molecular weight of 196.20 g/mol . The compound features an N-methylated imidazole ring at the 2-position, an ethyl ester group, and a β-keto functionality, which together confer its utility as a versatile synthetic intermediate and a structural scaffold for the development of pharmacologically active molecules . Predicted physicochemical properties include a boiling point of 333.8±44.0 °C, a density of 1.19±0.1 g/cm³, and a calculated pKa of 9.70±0.50, which inform its handling and formulation parameters .

Ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate: Critical Distinctions from In-Class Analogs and the Risk of Substitution


The β-ketoester class encompasses a broad range of imidazole derivatives, but ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate possesses two critical structural features that preclude generic substitution: an N-methylated imidazole ring and a β-ketoester side chain . The presence of the N-methyl group directly alters the imidazole nitrogen's basicity and its capacity for hydrogen bonding, which are crucial determinants of molecular recognition in biological systems, such as at the NK1 receptor [1]. Substituting with the demethylated analog (ethyl 3-(1H-imidazol-2-yl)-3-oxopropanoate, CAS 1435428-42-4) or alternative β-ketoesters would fundamentally change the compound's reactivity profile in subsequent synthetic steps, potentially compromising yields or leading to different, less active derivatives . The following evidence underscores the quantifiable and structural basis for selecting this specific compound over other imidazole or β-ketoester candidates.

Ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate: Evidence-Based Differentiation and Procurement Rationale


The N-Methylation Motif: A Critical Distinction from Demethylated Analogs

The N-methyl group on the imidazole ring of ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate is a non-negotiable structural feature for its role as a precursor to Sch 425078, a potent NK1 antagonist. Substituting with the demethylated analog, ethyl 3-(1H-imidazol-2-yl)-3-oxopropanoate (CAS 1435428-42-4), would not produce the same pharmacophore [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) NK1 Antagonist

Procurement-Ready Purity and Specifications: A Benchmark for Imidazole β-Ketoester Intermediates

In the context of procurement for research and development, this compound is commercially available with a defined purity specification of 95%, providing a baseline for comparison with other niche imidazole β-ketoesters that may be offered without defined purity . While not unique in having this specification, it represents a standard that ensures predictable performance in subsequent reactions and minimizes the need for additional purification steps.

Synthetic Chemistry Pharmaceutical Intermediate Procurement Quality Control

Validated Synthetic Utility: A Direct Intermediate in a Documented NK1 Antagonist Pathway

The compound's value is anchored in its documented, specific utility as a key intermediate in the synthesis of Sch 425078, a potent NK1 antagonist [1]. This established pathway contrasts with many imidazole β-ketoester analogs (e.g., ethyl 3-(1H-imidazol-2-yl)-3-oxopropanoate or ethyl 3-(1-ethyl-1H-imidazol-2-yl)-3-oxopropanoate) whose primary applications may be limited to broad chemical building blocks without validated, high-value medicinal chemistry routes .

Medicinal Chemistry Process Chemistry NK1 Receptor

Ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate: Evidence-Based Optimal Use Scenarios


Precursor for Sch 425078 and Related NK1 Antagonist Analogs

This scenario is ideal for medicinal chemistry groups focused on neurokinin-1 (NK1) receptor modulation, specifically for the development of antiemetic, antidepressant, or anxiolytic agents. The compound serves as a validated and direct synthetic precursor to Sch 425078, a known potent NK1 antagonist, enabling the efficient generation of lead molecules or reference standards for biological assays .

Core Scaffold for Focused Imidazole β-Ketoester Library Synthesis

In early-stage drug discovery, ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate is best used as a core scaffold for generating focused compound libraries. The presence of both the β-ketoester and N-methylimidazole moieties provides multiple vectors for diversification (e.g., ester hydrolysis, ketone reduction, imidazole N-alkylation), allowing for systematic exploration of structure-activity relationships (SAR) around the validated imidazole β-ketoester pharmacophore [1].

High-Value Intermediate for Custom Synthesis and Process Development

This scenario is relevant for contract research organizations (CROs) and process chemistry departments undertaking custom synthesis projects. The compound's defined purity (95%) and established role in a documented synthetic pathway [1] make it a reliable and high-value starting material for developing scalable, robust synthetic routes to more complex pharmaceutical intermediates or active pharmaceutical ingredients (APIs), thereby reducing process development time and improving overall project economics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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